Nifuratel
説明
Nifuratel is a drug used in gynecology . It is a local antiprotozoal and antifungal agent that may also be given orally . Nifuratel is not approved for use in the United States . It is a nitrofuran derivative indicated in the treatment of leucorrhea, vulvovaginal infections, and urinary tract infections .
Synthesis Analysis
While specific synthesis methods for Nifuratel were not found in the search results, a review of the literature on methods for the synthesis of both new and already-known aromatic and heteroaromatic nitrodrugs covering the period from 2010 to the present was found .Molecular Structure Analysis
Nifuratel has a molecular formula of C10H11N3O5S . Its average mass is 285.276 Da and its monoisotopic mass is 285.041931 Da .Physical And Chemical Properties Analysis
Nifuratel has a molecular weight of 285.28 g/mol . It has a computed XLogP3 of 0.7, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 4, an exact mass of 285.04194163 g/mol, and a monoisotopic mass of 285.04194163 g/mol . Its topological polar surface area is 126 Ų, it has a heavy atom count of 19, and a formal charge of 0 .科学的研究の応用
Summary of the Application
Nifuratel has been identified as a promising drug for repurposing against visceral leishmaniasis, a neglected vector-borne tropical disease caused by Leishmania donovani and Leishmania infantum .
Methods of Application or Experimental Procedures
In this study, combinations of miltefosine—the only oral drug currently used against leishmaniasis—with nifuratel were tested in different proportions, both in axenic amastigotes from bone marrow and in intracellular amastigotes from infected Balb/c mouse spleen macrophages .
Results or Outcomes
The study found a potent synergy in both cases. In vivo evaluation of oral miltefosine/nifuratel combinations using a bioimaging platform has revealed the potential of these combinations for the treatment of this disease .
2. Treatment of Bacterial Vaginosis in Postmenopausal Women
Summary of the Application
Nifuratel, in combination with nystatin, has been used to treat bacterial vaginosis in postmenopausal women .
Methods of Application or Experimental Procedures
A cohort study was conducted in 57 sexually active postmenopausal women, who consulted for vaginal discharge syndrome, in which the diagnosis of bacterial vaginosis was made. The dose used was nifuratel 500 mg - nystatin 200,000 IU intravaginally daily for six days .
Results or Outcomes
In the seven-day follow-up, the symptoms disappeared in 94.73% of the patients. In the month’s follow-up, 89.47% of the women reported absence of symptoms; which was confirmed with the Amsel criteria and a median Nugent score of 3. Therapeutic failure, at one month, was 10.52% (n = 6/57). In none of the patients there were adverse reactions .
3. Inhibition of STAT3 in Gastric Cancer
Summary of the Application
Nifuratel has been identified as a novel inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a protein that plays a critical role in the growth of gastric cancer cells .
Methods of Application or Experimental Procedures
The study involved testing the effects of Nifuratel on gastric cancer cells, both in terms of its ability to inhibit STAT3 activation and its impact on cell proliferation and apoptosis .
Results or Outcomes
The study found that Nifuratel significantly suppressed proliferation and induced apoptosis of gastric cancer cells. It was found to inhibit both constitutive and interleukin-6-induced STAT3 activation .
4. Treatment of Salmonella Infections
Summary of the Application
Nifuratel has been found to reduce the survival of Salmonella, an intracellular bacterial pathogen, in macrophages .
Methods of Application or Experimental Procedures
The study involved screening a library of FDA-approved drugs for their antibacterial effect in macrophages infected with a rapid-multiplying mutant of Salmonella Enteritidis .
Results or Outcomes
Nifuratel was found to be the most effective drug that was least toxic for macrophages. In mice, it provided 60% protection after oral infection with a lethal dose of S. Enteritidis .
5. Inhibition of STAT3 in Various Cancer Types
Summary of the Application
Nifuratel has been identified as a novel inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a protein that plays a critical role in the growth of various human cancer cells .
Methods of Application or Experimental Procedures
The study involved testing the effects of Nifuratel on various human cancer cells, both in terms of its ability to inhibit STAT3 activation and its impact on cell proliferation and apoptosis .
Results or Outcomes
The study found that Nifuratel significantly suppressed proliferation and induced apoptosis of various human cancer cells. It was found to inhibit both constitutive and interleukin-6-induced STAT3 activation .
6. Treatment of Salmonella Infections
Summary of the Application
Nifuratel has been found to reduce the survival of Salmonella, an intracellular bacterial pathogen, in macrophages .
Methods of Application or Experimental Procedures
The study involved screening a library of FDA-approved drugs for their antibacterial effect in macrophages infected with a rapid-multiplying mutant of Salmonella Enteritidis .
Results or Outcomes
Nifuratel was found to be the most effective drug that was least toxic for macrophages. In mice, it provided 60% protection after oral infection with a lethal S. Enteritidis dose with reduced bacterial numbers in the tissues .
特性
IUPAC Name |
5-(methylsulfanylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O5S/c1-19-6-8-5-12(10(14)18-8)11-4-7-2-3-9(17-7)13(15)16/h2-4,8H,5-6H2,1H3/b11-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQKTCXJCCHINN-NYYWCZLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1CN(C(=O)O1)N=CC2=CC=C(O2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC1CN(C(=O)O1)/N=C/C2=CC=C(O2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nifuratel | |
CAS RN |
4936-47-4 | |
Record name | Nifuratel [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004936474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nifuratel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13724 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nifuratel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.251 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NIFURATEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U60U6P08SP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。